Bouchardatine
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Overview
Description
Bouchardatine is an indolylquinazolinone alkaloid that was isolated from the aerial part of Bouchardatia neurococca, a plant belonging to the Rutaceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-viral, and anti-obesity effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bouchardatine typically involves the use of copper(I) bromide as a catalyst. The process begins with the aerobic oxidation of indole-2-aldehyde and anthranilamide, followed by Vilsmeier-Haack formylation to yield this compound . This method is preferred due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Bouchardatine undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by copper(I) bromide.
Formylation: Using Vilsmeier-Haack reagent.
Common Reagents and Conditions
Copper(I) bromide: Used as a catalyst for aerobic oxidation.
Vilsmeier-Haack reagent: Employed for formylation reactions.
Major Products
The primary product of these reactions is this compound itself, along with various quinazolinone derivatives .
Scientific Research Applications
Bouchardatine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinazolinone derivatives.
Biology: Investigated for its role in inhibiting adipogenesis and lipogenesis in 3T3-L1 adipocytes.
Medicine: Explored for its potential in treating obesity, metabolic disorders, and certain types of cancer.
Industry: Utilized in the development of new therapeutic drugs against obesity and related metabolic disorders.
Mechanism of Action
Bouchardatine exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of key regulators of adipogenesis and lipogenesis, such as CCAAT enhancer binding proteins and peroxisome proliferator-activated receptors . Additionally, this compound stimulates the sirtuin 1/liver kinase B-1/AMPK axis, promoting energy metabolism and reducing lipid accumulation .
Comparison with Similar Compounds
Similar Compounds
Indoloquinazolines: Compounds structurally related to bouchardatine, sharing similar pharmacological properties.
Uniqueness
. Its unique combination of pharmacological properties makes it a promising candidate for further research and drug development.
Properties
Molecular Formula |
C17H11N3O2 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(4-oxo-3H-quinazolin-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H11N3O2/c21-9-12-10-5-1-3-7-13(10)18-15(12)16-19-14-8-4-2-6-11(14)17(22)20-16/h1-9,18H,(H,19,20,22) |
InChI Key |
ZDTNFKKWSCJPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C(=O)N3)C=O |
Origin of Product |
United States |
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